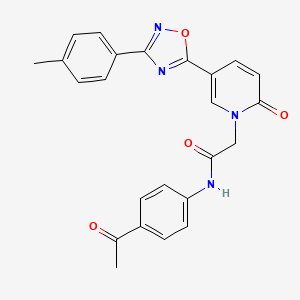

![molecular formula C21H18FN3O3S B2835578 4-(3-fluoro-4-methoxybenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1428349-22-7](/img/structure/B2835578.png)

4-(3-fluoro-4-methoxybenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

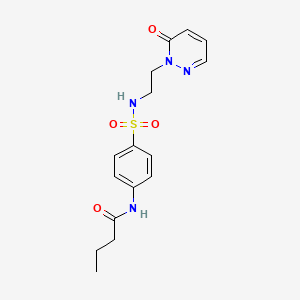

The compound is a derivative of isothiazolo[4,3-d]pyrimidine. Isothiazolo[4,3-d]pyrimidines are a class of organic compounds that contain a pyrimidine ring fused to an isothiazole ring. The compound also contains benzyl groups, which are often used in organic synthesis due to their stability and ease of removal. The presence of fluorine and methoxy groups can influence the compound’s reactivity and properties .

Molecular Structure Analysis

The compound contains several functional groups that could influence its structure and properties. The isothiazolo[4,3-d]pyrimidine core is likely to be planar due to the conjugated double bonds. The benzyl groups could introduce steric hindrance, potentially influencing the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-withdrawing fluorine and electron-donating methoxy groups. The benzyl groups could also participate in various reactions, such as oxidation or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of fluorine could increase the compound’s stability and lipophilicity, potentially influencing its solubility and reactivity .Scientific Research Applications

Antibacterial Activities

- Isothiazoloquinolones in Antibacterial Applications : Research on isothiazoloquinolones (ITQs), a class closely related to the queried compound, has demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibit strong inhibitory activities against S. aureus DNA gyrase and topoisomerase IV, with lower cytotoxic activities against human cell lines. This makes them potential candidates for treating MRSA infections (Wang et al., 2007).

Anticonvulsant and Anticancer Applications

Anticonvulsant Activity of Pyrimidine Analogs : Studies on pyrimidine analogs have explored their potential as anticonvulsants. These compounds, including those structurally similar to the queried chemical, show varying levels of activity against seizures induced in experimental models, contributing to the development of new anticonvulsant therapies (Kelley et al., 1995).

Anticancer Activities of Pyrimidine Derivatives : The synthesis and evaluation of pyrimidine derivatives, which include compounds structurally related to the queried molecule, have demonstrated significant anticancer activities. Specific derivatives show promising results against various human cancer cell lines, indicating their potential as anticancer agents (Becan et al., 2008).

Synthesis and Structural Analysis

- Synthesis and Structural Exploration : The synthesis and characterization of related heterocyclic compounds provide insights into their chemical structures and potential applications. Studies involving the synthesis of related compounds using techniques such as microwave-assisted processes and density functional theory (DFT) analysis contribute to the understanding of their properties and potential applications in various fields (Ashraf et al., 2019).

Applications in Fluorescence and Imaging

- Functional Fluorophores from Pyrimidine Derivatives : Research into pyrazolo[1,5-a]pyrimidine derivatives, closely related to the queried compound, has demonstrated their potential as functional fluorophores. These compounds exhibit strong fluorescence intensity and quantum yields, indicating their suitability for use as fluorescent probes in biological and environmental applications (Castillo et al., 2018).

Future Directions

properties

IUPAC Name |

4-[(3-fluoro-4-methoxyphenyl)methyl]-6-[(3-methylphenyl)methyl]-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O3S/c1-13-4-3-5-14(8-13)11-25-20(26)19-17(12-29-23-19)24(21(25)27)10-15-6-7-18(28-2)16(22)9-15/h3-9,12H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVWBBQYOGEXIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=O)C3=NSC=C3N(C2=O)CC4=CC(=C(C=C4)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-fluoro-4-methoxybenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2835495.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylthio)benzamide](/img/structure/B2835500.png)

![6-chloro-3-[(4-methylphenyl)sulfonyl]-4-phenylquinolin-2(1H)-one](/img/structure/B2835503.png)

![4-[({6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)methyl]-2-(3,4-dimethoxyphenyl)-1,3-thiazole](/img/structure/B2835507.png)

![4,4,4-Trifluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)butanamide](/img/structure/B2835517.png)